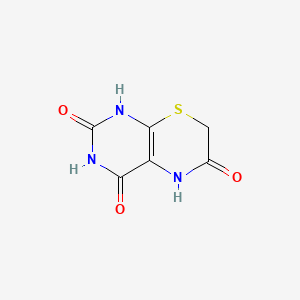
2H-Pyrimido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione, 1,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrimido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione, 1,5-dihydro- is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrimido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione, 1,5-dihydro- typically involves multi-step organic reactions. Common starting materials may include pyrimidine derivatives and thioamide compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development.
Medicine
Medicinal chemistry studies often explore this compound for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Pyrido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione
- 2H-Pyrimido(4,5-b)(1,4)oxazine-2,4,6(3H,7H)-trione
Uniqueness
Compared to similar compounds, 2H-Pyrimido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione, 1,5-dihydro- may exhibit unique reactivity and biological activity due to the presence of both nitrogen and sulfur atoms in its ring structure
Eigenschaften
CAS-Nummer |
56223-56-4 |
|---|---|
Molekularformel |
C6H5N3O3S |
Molekulargewicht |
199.19 g/mol |
IUPAC-Name |
1,5-dihydropyrimido[4,5-b][1,4]thiazine-2,4,6-trione |
InChI |
InChI=1S/C6H5N3O3S/c10-2-1-13-5-3(7-2)4(11)8-6(12)9-5/h1H2,(H,7,10)(H2,8,9,11,12) |
InChI-Schlüssel |
VEUPLHOXUKHOKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(S1)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


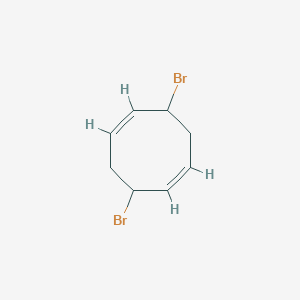

![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)
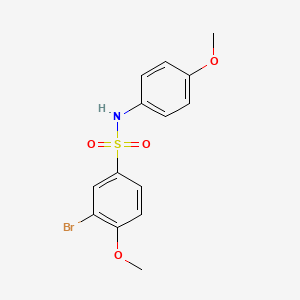

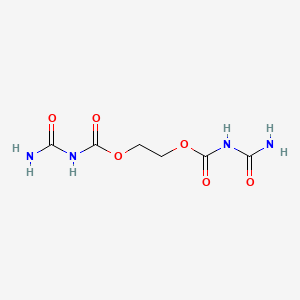
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
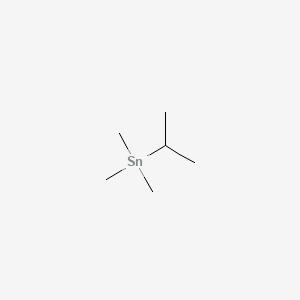
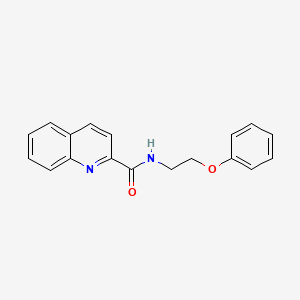

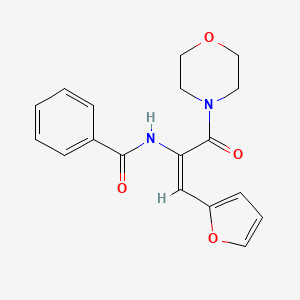
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
